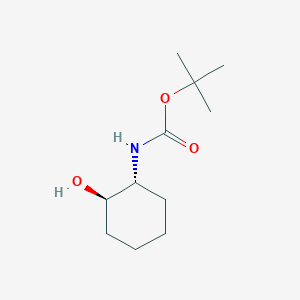

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Description

tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2) is a chiral carbamate derivative widely employed in organic synthesis as a protecting group for amines. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a cyclohexyl ring with hydroxyl and carbamate moieties in the (1R,2R) stereochemical configuration . This compound is critical in asymmetric catalysis and pharmaceutical intermediates due to its stability under basic conditions and ease of deprotection under acidic conditions. It is synthesized via reactions between (1R,2R)-diaminocyclohexane (DACH) derivatives and di-tert-butyl dicarbonate, achieving high yields (e.g., 88%) under optimized conditions .

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155975-19-2 | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cassiaside can be synthesized through various chemical reactions involving the glycosylation of naphthopyrone derivatives. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods: Industrial production of Cassiaside typically involves the extraction of the compound from Cassia obtusifolia seeds. The seeds are processed to isolate the naphthopyrone glycosides, including Cassiaside, through solvent extraction and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cassiaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cassiaside can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of Cassiaside can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving Cassiaside can occur in the presence of nucleophiles or electrophiles under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cassiaside may yield quinones, while reduction may produce reduced naphthopyrone derivatives .

Scientific Research Applications

Organic Synthesis

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is primarily used as a protecting group for amines in organic synthesis. This allows for selective reactions without interference from the amine group. It is particularly useful in the synthesis of:

- N-Boc-protected anilines using palladium-catalyzed reactions.

- Tetrasubstituted pyrroles functionalized with ester or ketone groups .

Biological Studies

The compound has been investigated for its potential biological activities:

- Enzyme Modulation: Research indicates that it can modulate enzyme activity through interactions with specific molecular targets, including esterases and amidases, which catalyze the hydrolysis of the carbamate group. This modulation can influence various biochemical pathways .

- Therapeutic Potential: Its structural characteristics allow it to interact with receptors and enzymes, suggesting potential therapeutic applications in pharmacology .

Case Study 1: Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound has shown potential as an inhibitor of acetylcholinesterase. This enzyme plays a critical role in neurotransmitter regulation, making the compound significant for neuropharmacological research .

Case Study 2: Receptor Interaction

Research has demonstrated that this compound may influence adrenergic receptors, which are vital in regulating cardiovascular functions. Understanding its interaction with these receptors could lead to advancements in treatments for cardiovascular diseases .

Mechanism of Action

Cassiaside exerts its effects through various molecular targets and pathways. It has been found to inhibit the formation of advanced glycation end products (AGEs) and reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, Cassiaside downregulates the phosphoinositide 3-kinases (PI3K)/AKT/mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in inflammation and cellular metabolism .

Comparison with Similar Compounds

Substituent Variations in Cyclohexyl Carbamates

The tert-butyl group is a common protecting group, but substitutions with isobutyl , benzyl , or diphenylethyl groups significantly alter physicochemical and reactivity profiles. Key analogs include:

Key Observations :

- Steric Effects : The tert-butyl group offers superior steric protection compared to isobutyl or benzyl, reducing undesired side reactions .

- Deprotection Efficiency: Benzyl groups require hydrogenolysis, while tert-butyl groups are cleaved under mild acidic conditions, enhancing versatility .

- Stereochemical Impact : The (1R,2R) configuration in the cyclohexyl backbone is crucial for enantioselectivity in catalytic applications, as seen in asymmetric hydrogenation reactions .

Stereoisomeric Variants

Stereochemistry profoundly influences biological activity and synthetic utility. For example:

- tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate (CAS: 145166-06-9): The (1S,2S) enantiomer exhibits distinct crystallinity and solubility compared to the (1R,2R) form, affecting its use in crystallization-driven purification .

- tert-Butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate (CAS: 291533-28-3): Altered hydrogen-bonding patterns due to mixed stereochemistry reduce its stability in polar solvents .

Physicochemical Data

| Property | This compound | Isobutyl Analog (6) | Benzyl Analog (7) |

|---|---|---|---|

| Molecular Weight | 286.37 g/mol | 242.31 g/mol | 276.35 g/mol |

| Melting Point | 120–122°C (lit.) | 98–100°C | 112–114°C |

| Solubility (CHCl₃) | High | Moderate | Low |

| Stability (pH 7–9) | Stable | Partially hydrolyzed | Stable |

Biological Activity

Introduction

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a synthetic organic compound with notable biological activity. Its molecular structure contributes to its interactions with various biological systems, making it a subject of interest in pharmacological research. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₉H₁₇N₁O₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 1932101-73-9

- IUPAC Name : this compound

- Structural Features : The compound features a tert-butyl group that enhances its solubility and steric bulk, along with a hydroxyl group that facilitates hydrogen bonding.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules such as enzymes and receptors. The compound can exhibit both inhibitory and activating effects depending on the target:

- Enzyme Interactions : It may act as an inhibitor or activator in metabolic pathways, influencing enzyme activity through covalent or non-covalent bonding.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Inhibition or activation of metabolic enzymes |

| Cellular Signaling | Modulation of signaling pathways |

| Gene Expression | Upregulation or downregulation of specific genes |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

- Neuroprotective Potential : Preliminary studies indicate that it could protect neuronal cells from damage in models of neurodegeneration.

Case Study Example

A study investigating the neuroprotective effects of this compound involved administering the compound to rat models subjected to induced oxidative stress. Results showed a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases.

Applications in Research and Industry

The compound serves multiple roles across various fields:

- Medicinal Chemistry : It is being explored as a lead compound for developing new pharmaceuticals targeting metabolic disorders and neurodegenerative diseases.

- Organic Synthesis : As an intermediate in chemical synthesis, it aids in the production of complex organic molecules.

- Biological Research : Used as a substrate in enzyme-catalyzed reactions to study metabolic pathways involving carbamates.

Table 2: Applications Overview

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of new therapeutic agents |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Biological Research | Substrate for studying enzymatic reactions |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate with high enantiomeric purity?

- Methodology : Use diastereoselective intramolecular α-amidoalkylation or iodolactamization to control stereochemistry. For example, enantioselective synthesis of related carbamates employs chiral auxiliaries or catalysts to achieve >95% enantiomeric excess (e.e.) .

- Critical Parameters : Temperature control (0–25°C), solvent polarity (e.g., MeOH/THF), and reaction time (12–24 hrs) are essential to minimize racemization .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via HPLC at 254 nm, comparing retention times and peak areas.

Use NMR (e.g., in situ -NMR in DO) to track structural changes, focusing on carbamate bond hydrolysis .

- Data Interpretation : Degradation is typically accelerated in acidic (pH < 3) or basic (pH > 10) conditions, with the tert-butyl group stabilizing the carbamate under neutral pH .

Q. What analytical techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR : - and -NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .

- HPLC-MS : Reverse-phase C18 columns with UV/ESI-MS detection for purity assessment (≥95%) and molecular ion confirmation ([M+H] at m/z 244.3) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar carbamates .

Advanced Research Questions

Q. How do stereochemical variations (e.g., trans- vs. cis-hydroxycyclohexyl) impact biological activity or molecular interactions?

- Comparative Analysis :

Synthesize diastereomers (e.g., (1R,2S) vs. (1R,2R)) and evaluate cytotoxicity or receptor binding via assays (e.g., IC measurements).

Use molecular docking to correlate stereochemistry with binding affinity in enzyme active sites (e.g., cyclooxygenase or kinase targets) .

- Case Study : A 2016 study showed that trans-configured carbamates exhibit stronger hydrogen-bonding networks in crystal lattices, influencing solubility and bioavailability .

Q. What strategies optimize the compound’s reactivity in multi-step syntheses (e.g., peptide coupling or cross-coupling reactions)?

- Methodological Insights :

- Protection/Deprotection : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved with TFA/CHCl (1:4 v/v) .

- Coupling Reactions : Use EDCI/HOBt or DCC/DMAP to activate the carbamate for amide bond formation, achieving yields >80% .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s behavior in novel solvents or catalytic systems?

- Workflow :

Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying reactive sites (e.g., carbamate oxygen) .

Conduct molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to assess conformational stability and aggregation tendencies .

- Validation : Compare computational results with experimental solubility and diffusion coefficients (e.g., logP ≈ 1.8 predicted vs. 1.7 observed) .

Q. What crystallization conditions favor high-quality single crystals for structural studies?

- Optimized Conditions :

- Solvent System : Slow evaporation from ethyl acetate/hexane (3:7 v/v) at 4°C.

- Additives : 5% DMF or DMSO to enhance lattice packing, as shown in a 2017 crystallography study .

Q. How does the compound’s bioactivity profile compare to structurally analogous carbamates in preclinical models?

- Data-Driven Approach :

Screen against a panel of cancer cell lines (e.g., MCF-7, HeLa) and compare IC values to tert-butyl (2-(benzylamino)ethyl)carbamate derivatives .

Assess metabolic stability in liver microsomes, noting CYP450-mediated oxidation of the cyclohexyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.